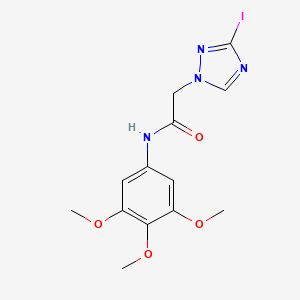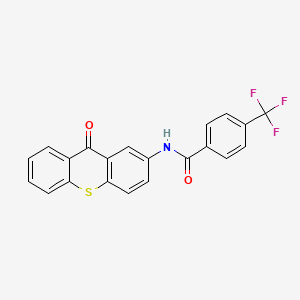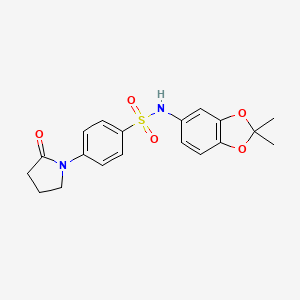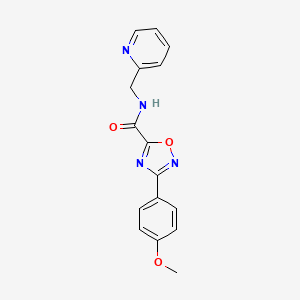![molecular formula C29H28N2O B11485755 1-(4-tert-butylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11485755.png)
1-(4-tert-butylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-butylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole is a complex organic compound that combines a benzimidazole core with a naphthalene-based side chain. Let’s break down its structure:
- The benzimidazole moiety consists of a fused benzene and imidazole ring system.
- The naphthalene-based side chain contains a tert-butylbenzyl group and an ether-linked naphthalene ring.
This compound’s unique structure suggests potential interesting properties and applications.
Preparation Methods
Synthetic Routes:
Synthesis via Benzimidazole Formation:
Industrial Production Methods:
Chemical Reactions Analysis
1-(4-tert-butylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole can participate in various chemical reactions:
Oxidation: The benzimidazole ring may undergo oxidation, leading to the formation of imidazole-2-carboxylic acid derivatives.
Reduction: Reduction of the naphthalene side chain could yield the corresponding tetrahydro derivative.
Substitution: The tert-butylbenzyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve peracids, while reduction could use hydrogenation catalysts.
Scientific Research Applications
1-(4-tert-butylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole has diverse applications:
Chemistry: It serves as a building block for designing novel ligands, catalysts, or functional materials.
Biology: Researchers explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, or DNA.
Medicine: Investigations focus on its pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory effects.
Industry: Its unique structure may find applications in materials science, such as liquid crystals or organic semiconductors.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
Benzimidazoles: Familiar examples include albendazole (an anthelmintic) and omeprazole (a proton pump inhibitor).
Naphthalene Derivatives: Explore compounds with naphthalene-based side chains for structural similarities.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C29H28N2O |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-2-(naphthalen-2-yloxymethyl)benzimidazole |
InChI |
InChI=1S/C29H28N2O/c1-29(2,3)24-15-12-21(13-16-24)19-31-27-11-7-6-10-26(27)30-28(31)20-32-25-17-14-22-8-4-5-9-23(22)18-25/h4-18H,19-20H2,1-3H3 |
InChI Key |
ZUKRNILMGWUUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11485681.png)

![4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B11485688.png)

![4-(furan-2-ylmethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11485697.png)


![N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11485712.png)
![3-chloro-4-methyl-N-{3-[2-(pyridin-4-yl)ethyl]phenyl}benzamide](/img/structure/B11485716.png)
![4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}quinolin-2(1H)-one](/img/structure/B11485720.png)


![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485747.png)

